5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a broad range of biological activities, suggesting they can induce a variety of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of many compounds, including thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a pyrrolidine derivative, followed by sulfonation. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium hydroxide. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods also incorporate advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Uniqueness
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-2-11-3-4-12(20-11)21(17,18)15-10-5-7-16(9-10)13-14-6-8-19-13/h3-4,6,8,10,15H,2,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLPFNNJJERDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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